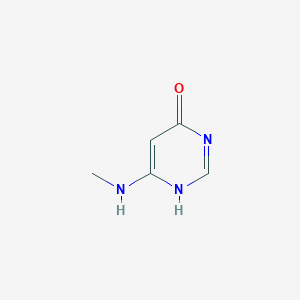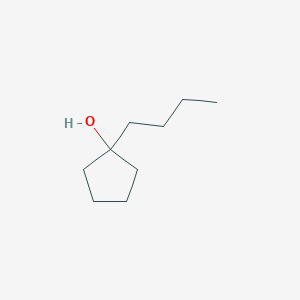
1-Butylcyclopentanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of structures related to 1-Butylcyclopentanol often involves intricate reactions that enable the formation of cyclic compounds with specific substituents. For example, the synthesis of bicyclo[1.1.1]pentanes, which share a similar structural motif with 1-Butylcyclopentanol, can be achieved through various methods including difluorocarbene insertion into bicyclo[1.1.0]butanes, indicating the complexity and diversity of synthetic approaches available for such compounds (Ma et al., 2019).
Molecular Structure Analysis
The molecular structure of cyclopentane derivatives, including 1-Butylcyclopentanol, is a key factor in determining their chemical reactivity and physical properties. Gas electron diffraction and quantum chemical calculations have been employed to investigate the geometric structure and conformational properties of saturated five-membered-ring compounds, highlighting the importance of understanding these aspects for the development of new chemical entities (Oberhammer et al., 2004).
Chemical Reactions and Properties
Cyclopentane derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, the reaction of dienic hydrocarbons with polymers of n-butylthioborane leads to the formation of 1-n-butylthioboracyclopentanes, showcasing the reactivity of cyclopentane derivatives towards boron-containing compounds (Mikhaĭlov & Shchegoleva, 1961).
Physical Properties Analysis
The physical properties of cyclopentane derivatives, such as 1-Butylcyclopentanol, are crucial for their application in various fields. Studies focusing on the synthesis and physical properties of sterically congested cycloalkenes provide valuable insights into the factors influencing the stability and reactivity of these compounds (Ishii et al., 2000).
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Drug Discovery : Bicyclo[1.1.1]pentane (BCP) derivatives, closely related to 1-Butylcyclopentanol, are valuable in drug discovery. They serve as bioisosteres for 1,4-disubstituted phenyl rings and tert-butyl groups, offering benefits like high passive permeability, water solubility, and improved metabolic stability. Recent advances in synthetic chemistry have focused on creating unsymmetrically 1,3-difunctionalized BCP derivatives through methods like radical multicomponent carboamination (Kanazawa & Uchiyama, 2018).
Enantioenriched α-Chiral BCPs : The synthesis of enantioenriched α-chiral BCPs, which are challenging due to the presence of stereogenic centers, has been developed. This chemistry is applied in synthesizing BCP analogues of phenylglycine and tarenflurbil (Wong et al., 2019).
Physicochemical and Pharmacokinetic Properties : Evaluation of tert‐butyl isosteres, including BCP, has been conducted. These studies focus on their physicochemical and pharmacokinetic properties, efficacies, and activities in various drug analogues (Westphal et al., 2015).
Stereochemistry in Radical Cyclizations : Investigations into the stereochemistry of hexenyl radical cyclizations, especially involving large groups like tert-butyl, reveal insights into substituent and temperature effects. This research has implications for understanding the mechanisms in organic synthesis (Tripp, Schiesser, & Curran, 2005).
Alternative Fuels : 1-Butylcyclopentanol and related compounds are studied for their potential as alternative fuels. For instance, higher alcohols like butanol and pentanol, when blended with diesel, show promising results in engine performance and efficiency (Campos-Fernández et al., 2012).
Biochemical Studies : The effects of unnatural amino acids, such as 1-Aminocyclopentanecarboxylic acid, on cellular respiration and amino acid metabolism, have been explored, shedding light on their potential antitumor applications (Berlinguet et al., 1962).
Eigenschaften
IUPAC Name |
1-butylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-2-3-6-9(10)7-4-5-8-9/h10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTUSXZITATQAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163306 | |
| Record name | 1-Butylcyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butylcyclopentanol | |
CAS RN |
1462-97-1 | |
| Record name | 1-Butylcyclopentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1462-97-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butylcyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BUTYL-1-CYCLOPENTANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

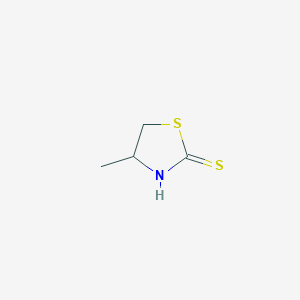
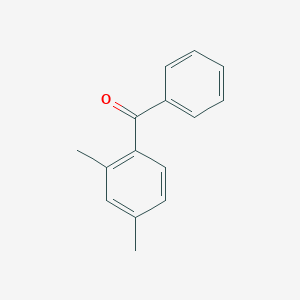
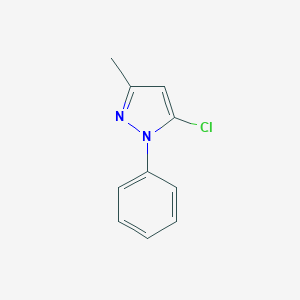
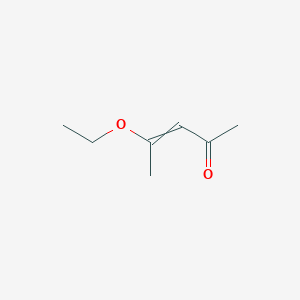
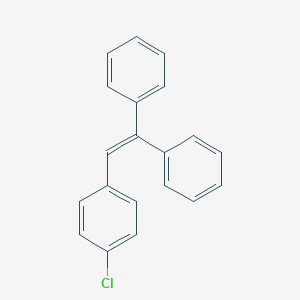
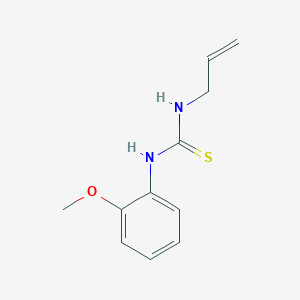
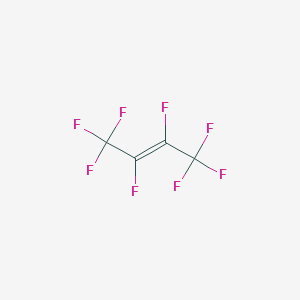
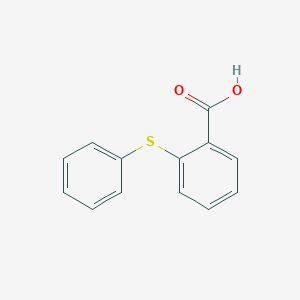
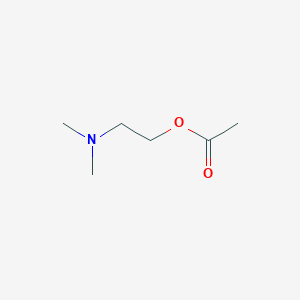
![[2-Methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-enyl] acetate](/img/structure/B72163.png)
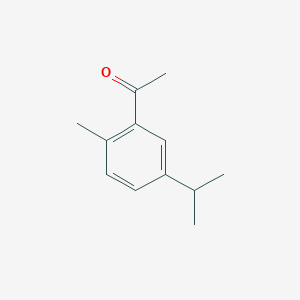
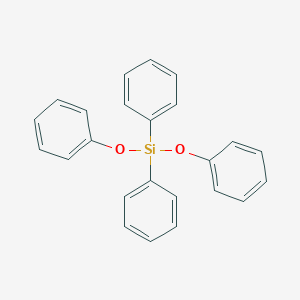
![2-Methylthieno[2,3-d]thiazole](/img/structure/B72171.png)
